1-[3-(2-methylphenoxy)propyl]-2-(oxolan-2-yl)-1H-1,3-benzodiazole hydrochloride
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Description
The compound “1-[3-(2-methylphenoxy)propyl]-2-(oxolan-2-yl)-1H-1,3-benzodiazole hydrochloride” is a complex organic molecule that contains several functional groups. It has a benzodiazole ring, which is a type of heterocyclic aromatic organic compound. This ring is connected to an oxolane ring (a five-membered ring containing an oxygen) and a phenoxy group (a phenyl ring connected to an oxygen atom). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzodiazole and oxolane rings are likely to contribute to the rigidity of the molecule, while the phenoxy group could introduce some flexibility. The presence of nitrogen in the benzodiazole ring could also result in interesting electronic properties .Chemical Reactions Analysis
The chemical reactivity of this compound is likely to be influenced by the functional groups present. The benzodiazole ring is aromatic and therefore relatively stable, but it can undergo electrophilic substitution reactions. The oxolane ring could potentially undergo ring-opening reactions under acidic or basic conditions. The phenoxy group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzodiazole and oxolane rings could increase its lipophilicity, which could influence its solubility and permeability. The presence of the phenoxy group could also affect its polarity .Mechanism of Action
Future Directions
The future research directions for this compound could involve exploring its potential uses. Given the presence of the benzodiazole ring, it could be interesting to investigate its potential biological activity. Additionally, its chemical reactivity could be explored further to develop new synthetic methods .
properties
IUPAC Name |
1-[3-(2-methylphenoxy)propyl]-2-(oxolan-2-yl)benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2.ClH/c1-16-8-2-5-11-19(16)24-15-7-13-23-18-10-4-3-9-17(18)22-21(23)20-12-6-14-25-20;/h2-5,8-11,20H,6-7,12-15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQRDKOUYHZEHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2C4CCCO4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tetrahydrofuran-2-yl)-1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride |
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